molecular formula C19H17N3O3S2 B2784132 Ethyl 2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 392318-60-4

Ethyl 2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

Cat. No. B2784132
CAS RN: 392318-60-4
M. Wt: 399.48
InChI Key: UCKSYRBUQGVRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a chemical compound that falls under the category of thiadiazole derivatives . Thiadiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .


Molecular Structure Analysis

Thiadiazoles, including the compound , are characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, thiadiazole compounds are known to undergo various chemical reactions due to their versatile structure .

Scientific Research Applications

  • GLS Inhibitors in Cancer Research : Ethyl 2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is structurally related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent inhibitor of kidney-type glutaminase (GLS). BPTES and its analogs have been studied for their potential in cancer therapy. For instance, one study demonstrated that a BPTES analog inhibited the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, highlighting the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).

  • Antimicrobial Agents : Compounds containing the 1,3,4-thiadiazole moiety, similar to the structure of this compound, have shown promising results as antimicrobial agents. For example, a study on formazans derived from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

  • Central Nervous System (CNS) Effects : Research on 1,2,4-triazole and 1,3,4-thiadiazole derivatives, similar in structure to this compound, has explored their effects on the CNS. A study found that certain compounds in this class displayed significant effects on the central nervous system in mice, suggesting potential applications in neurological disorders or as neuropharmacological agents (Maliszewska-Guz et al., 2005).

  • Antihypertensive α-Blocking Agents : Derivatives of 1,3,4-thiadiazole, structurally related to this compound, have been synthesized and evaluated for their potential as antihypertensive α-blocking agents. These compounds have shown promising results in pharmacological screenings for antihypertensive activity (Abdel-Wahab et al., 2008).

properties

IUPAC Name

ethyl 2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-2-25-16(23)12-26-19-22-21-18(27-19)20-17(24)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKSYRBUQGVRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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